[(2-methoxyphenyl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a methoxyphenyl group and a trifluoroethyl-pyrazolyl group linked through a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents to form the methoxyphenyl intermediate.
Formation of the Trifluoroethyl-Pyrazolyl Intermediate: This step involves the synthesis of the trifluoroethyl-pyrazolyl intermediate through reactions involving trifluoroethyl compounds and pyrazole derivatives.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the trifluoroethyl-pyrazolyl intermediate using a methylamine bridge under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .
Comparison with Similar Compounds
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent.
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Investigated for its leishmanicidal activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.
The uniqueness of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1856096-68-8 |
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Molecular Formula |
C14H16F3N3O |
Molecular Weight |
299.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-21-13-5-3-2-4-11(13)8-18-9-12-6-7-19-20(12)10-14(15,16)17/h2-7,18H,8-10H2,1H3 |
InChI Key |
SNGDIVPLHOONCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=NN2CC(F)(F)F |
Origin of Product |
United States |
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